molecular formula C18H16FN3O2S B3446106 2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B3446106
M. Wt: 357.4 g/mol
InChI Key: NNIAOEZPOMDHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been the subject of scientific research in recent years. This compound is known for its potential applications in the field of medicine, particularly in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins and other inflammatory mediators. It may also work by modulating the activity of ion channels in the central nervous system.
Biochemical and physiological effects:
2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anticonvulsant effects and may have potential use in the treatment of epilepsy. Additionally, this compound has been found to have antioxidant properties and may have potential use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its potential therapeutic value. This compound has been found to have various pharmacological properties and may have potential use in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. More research is needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the research of 2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide. One direction is to further investigate its potential use in the treatment of cancer. This compound has been found to have anticancer properties and may have potential use in the development of new cancer therapies. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective properties and may have potential use in the prevention and treatment of these diseases. Additionally, more research is needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to determine its potential use in the treatment of various diseases.

Scientific Research Applications

2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide has been the subject of scientific research due to its potential applications in the treatment of various diseases. This compound has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-15-8-4-13(5-9-15)11-17-21-22-18(25-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIAOEZPOMDHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
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2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 4
2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 6
2-(4-fluorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

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